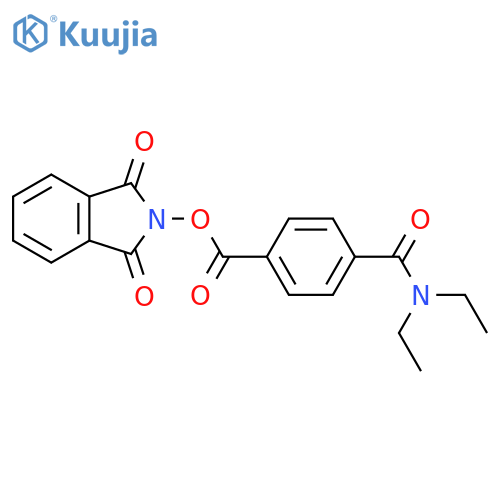Cas no 2248413-34-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate)

2248413-34-3 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate 化学的及び物理的性質
名前と識別子
-
- 2248413-34-3
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate
- EN300-6520806
-
- インチ: 1S/C20H18N2O5/c1-3-21(4-2)17(23)13-9-11-14(12-10-13)20(26)27-22-18(24)15-7-5-6-8-16(15)19(22)25/h5-12H,3-4H2,1-2H3
- InChIKey: IQXUHQBIQANWDT-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=CC(=CC=1)C(N(CC)CC)=O)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 366.12157168g/mol
- どういたいしつりょう: 366.12157168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 584
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 84Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6520806-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate |
2248413-34-3 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate 関連文献
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
2248413-34-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate) 関連製品
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
